molecular formula C14H13NO B13929471 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one CAS No. 880292-10-4

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Cat. No.: B13929471
CAS No.: 880292-10-4
M. Wt: 211.26 g/mol
InChI Key: ACZNCLRHSFNGTB-UHFFFAOYSA-N
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Description

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H15NO. It is known for its role as a high-affinity antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is often used in scientific research to study the function and modulation of mGluR5, which is implicated in various neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used to investigate the role of mGluR5 in cellular signaling and its implications in various biological processes.

    Medicine: Research focuses on its potential therapeutic applications in treating neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The primary mechanism of action of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one involves its interaction with the mGluR5 receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating glutamate signaling in the brain. This modulation affects various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is unique due to its high affinity and selectivity for mGluR5, making it a valuable tool in research. Its specific binding properties and ability to modulate glutamate signaling pathways distinguish it from other similar compounds .

Properties

CAS No.

880292-10-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3

InChI Key

ACZNCLRHSFNGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2

Origin of Product

United States

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